

# M7583 (TL-895): A Technical Guide for Mantle Cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | M7583    |           |  |  |
| Cat. No.:            | B1574650 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

M7583, now known as TL-895, is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is aberrantly activated in many B-cell malignancies, including mantle cell lymphoma (MCL). Constitutive activation of the BCR pathway promotes the survival and proliferation of malignant B-cells, making BTK an attractive therapeutic target. TL-895 covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity. This technical guide provides an in-depth overview of M7583 (TL-895) for researchers and drug development professionals, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

## **Mechanism of Action**

M7583 (TL-895) is an adenosine triphosphate (ATP)-competitive inhibitor that irreversibly binds to the cysteine residue Cys-481 in the ATP-binding domain of BTK. This covalent modification blocks the kinase activity of BTK, thereby inhibiting downstream signaling events crucial for B-cell proliferation, survival, and migration. As a second-generation BTK inhibitor, TL-895 was designed to be more selective than the first-generation inhibitor ibrutinib, with the aim of reducing off-target toxicities.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **M7583** (TL-895) from preclinical studies.

Table 1: Biochemical Potency and Kinase Selectivity

| Target                                     | Assay Type                 | IC50 (nM) | Notes                                                                                |
|--------------------------------------------|----------------------------|-----------|--------------------------------------------------------------------------------------|
| Recombinant BTK                            | Off-Chip Mobility<br>Assay | 1.5       | Average value.                                                                       |
| BTK Auto-<br>phosphorylation<br>(Y223)     | ProteinSimple Wes          | 1 - 10    | In Ramos Burkitt's<br>lymphoma cells.                                                |
| Other Kinases (within 10-fold of BTK IC50) | 270-Kinase Panel           | -         | Only three other<br>kinases showed IC50<br>values within tenfold<br>of BTK activity. |

Table 2: In Vitro Anti-proliferative Activity in B-Cell Malignancy Cell Lines

| Cell Line Type                                             | Metric | Value                                                                                  | Notes |
|------------------------------------------------------------|--------|----------------------------------------------------------------------------------------|-------|
| Primary Chronic<br>Lymphocytic<br>Leukemia (CLL)<br>Blasts | IC50   | Not explicitly stated,<br>but inhibited<br>proliferation                               | -     |
| Diffuse Large B-cell<br>Lymphoma (DLBCL)                   | -      | Inhibited growth in a<br>subset of activated B-<br>cell like (ABC) DLBCL<br>cell lines | -     |
| Mantle Cell<br>Lymphoma (MCL)                              | -      | Inhibited growth in a subset of MCL cell lines                                         | -     |



Table 3: In Vivo Efficacy in Mantle Cell Lymphoma Xenograft Model

| Xenograft Model    | Treatment      | Outcome                              | Notes                         |
|--------------------|----------------|--------------------------------------|-------------------------------|
| Mino MCL Xenograft | M7583 (TL-895) | Significantly inhibited tumor growth | Compared to vehicle controls. |

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of protocols for assays used in the preclinical evaluation of **M7583** (TL-895).

## BTK Phosphorylation Assay (ProteinSimple Wes)

This assay quantifies the inhibition of BTK auto-phosphorylation at the Y223 site in response to TL-895 treatment.

Principle: The Wes system is an automated capillary-based immunoassay that separates proteins by size and detects specific proteins using antibodies, providing quantitative results.

#### Methodology Outline:

- Cell Culture and Lysis:
  - Culture Ramos Burkitt's lymphoma cells to the desired density.
  - Treat cells with varying concentrations of M7583 (TL-895) for a specified duration.
  - Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Sample Preparation:
  - Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
  - Normalize the protein concentration across all samples.



 Prepare samples for Wes analysis according to the manufacturer's protocol, which typically involves diluting the lysate and adding a fluorescent master mix and dithiothreitol (DTT).

#### Wes System Operation:

- Load the prepared samples, blocking reagent, primary antibodies (anti-phospho-BTK Y223 and anti-total BTK), secondary antibodies, and chemiluminescent substrate into the appropriate wells of the Wes plate.
- The instrument automates the subsequent steps of protein separation, immunodetection, and signal quantification.

#### Data Analysis:

- The Compass software calculates the area under the curve for the chemiluminescent signals of both phosphorylated and total BTK.
- The ratio of phospho-BTK to total BTK is determined for each treatment condition.
- The IC50 value for the inhibition of BTK phosphorylation is calculated by plotting the phospho-BTK/total BTK ratio against the log of the TL-895 concentration.

## Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Chromium-51 Release)

This assay assesses the effect of **M7583** (TL-895) on the ADCC mechanism of therapeutic antibodies.

Principle: Target cells are labeled with radioactive chromium-51 (<sup>51</sup>Cr). When these cells are lysed by effector cells (e.g., natural killer cells) in the presence of an antibody, the <sup>51</sup>Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the extent of cell lysis.

#### Methodology Outline:

Target Cell Preparation:



- Label Daudi cells (a human B-lymphoblastoid cell line) with <sup>51</sup>Cr by incubating them with sodium chromate (Na<sub>2</sub><sup>51</sup>CrO<sub>4</sub>).
- Wash the labeled cells to remove unincorporated <sup>51</sup>Cr.
- Effector Cell Preparation:
  - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors to use as effector cells.

#### ADCC Reaction:

- In a 96-well plate, combine the <sup>51</sup>Cr-labeled target cells, effector cells at a specific effector-to-target (E:T) ratio, a therapeutic antibody (e.g., rituximab), and varying concentrations of M7583 (TL-895).
- Include control wells for spontaneous release (target cells and media only) and maximum release (target cells lysed with detergent).
- Incubate the plate for several hours at 37°C.
- Measurement of 51Cr Release:
  - Centrifuge the plate to pellet the cells.
  - Collect the supernatant from each well.
  - Measure the radioactivity in the supernatant using a gamma counter.

#### Data Analysis:

- Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
  [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
  Release)] x 100
- Evaluate the effect of TL-895 on ADCC by comparing the percent specific lysis in the presence and absence of the inhibitor.



## Mantle Cell Lymphoma Xenograft Model (Mino)

This in vivo model evaluates the anti-tumor efficacy of M7583 (TL-895).

Principle: Human MCL cells (Mino cell line) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

#### Methodology Outline:

- · Cell Culture:
  - Culture the Mino MCL cell line under appropriate conditions.
- Animal Model:
  - Use immunodeficient mice (e.g., NOD/SCID or nude mice).
  - Subcutaneously inject a suspension of Mino cells into the flank of each mouse.
- Tumor Growth and Treatment:
  - Monitor the mice for tumor formation.
  - Once tumors reach a specified size, randomize the mice into treatment and control groups.
  - Administer M7583 (TL-895) (formulated in a suitable vehicle) or the vehicle alone to the respective groups. The dosing schedule (e.g., daily oral gavage) and duration of treatment should be clearly defined.
- Efficacy Assessment:
  - Measure tumor volume at regular intervals using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
  - Monitor the body weight of the mice as an indicator of toxicity.
- Data Analysis:



- Plot the mean tumor volume over time for each group.
- Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
- Perform statistical analysis to determine the significance of the difference in tumor growth between the treated and control groups.

## **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.



Click to download full resolution via product page

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **M7583** (TL-895) on BTK.





Click to download full resolution via product page

Caption: Experimental workflow for the ProteinSimple Wes assay to determine BTK phosphorylation.





Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of **M7583** (TL-895) in a mantle cell lymphoma xenograft model.

## **Clinical Development**

M7583 (TL-895) has been investigated in a Phase I/II first-in-human trial (NCT02825836) in patients with relapsed or refractory B-cell malignancies, including MCL. The study consisted of a dose-escalation part followed by a dose-expansion part. Early results from the dose-escalation phase at a dose of 80 mg for the first three days followed by 160 mg for the remainder of the cycle showed a favorable benefit-risk profile, with objective responses or stable disease observed in the initial patients.

## Conclusion

M7583 (TL-895) is a potent and selective second-generation BTK inhibitor with promising preclinical activity in models of mantle cell lymphoma. Its mechanism of action through the irreversible inhibition of BTK in the BCR signaling pathway provides a strong rationale for its development as a targeted therapy. The quantitative data from in vitro and in vivo studies demonstrate its potential to inhibit the proliferation of MCL cells and suppress tumor growth. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate the properties and potential applications of M7583 (TL-895) in the context of MCL and other B-cell malignancies. Further clinical investigation is necessary to fully elucidate its therapeutic efficacy and safety profile in patients.

 To cite this document: BenchChem. [M7583 (TL-895): A Technical Guide for Mantle Cell Lymphoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574650#m7583-tl-895-for-mantle-cell-lymphoma-research]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com